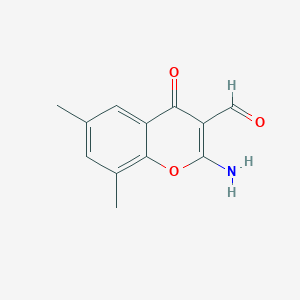

2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Vue d'ensemble

Description

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde: is a heterocyclic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-methanol.

Substitution: N-alkyl or N-acyl derivatives of the parent compound.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds, including 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde, exhibit potent anticancer properties. For instance, research indicates that certain chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. A study showed that specific derivatives were more effective than conventional chemotherapeutic agents like cisplatin and topotecan against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells .

Antifungal Properties

In addition to their anticancer potential, chromene derivatives have been evaluated for antifungal activity. The compound has been tested against several strains of Candida, showing minimum inhibitory concentrations (MIC) comparable to fluconazole, a standard antifungal treatment . This suggests that such compounds could serve as alternative treatments for fungal infections, particularly in cases where resistance to existing antifungals is observed.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies help elucidate the binding affinities and mechanisms by which these compounds exert their biological effects. For example, docking simulations have indicated favorable interactions with the active sites of topoisomerase IB and cytochrome P450 enzymes involved in fungal metabolism .

Data Tables

| Application | Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of topoisomerase | |

| Antifungal | Activity against Candida strains | |

| Molecular Docking | Binding to topoisomerase IB |

Case Study 1: Anticancer Efficacy

A case study involving the synthesis and evaluation of various chromene derivatives highlighted that compounds derived from this compound exhibited enhanced cytotoxicity against prostate and lung cancer cell lines compared to traditional drugs. The study utilized both in vitro assays and molecular docking to confirm the mechanism of action .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of chromene derivatives against multiple Candida species. The results indicated that specific derivatives not only matched but sometimes exceeded the efficacy of fluconazole in inhibiting fungal growth. This research underscores the potential for developing new antifungal therapies based on chromene structures .

Mécanisme D'action

The mechanism of action of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4H-chromene-3-carbaldehyde .

- 6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde .

- 2-Amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .

Uniqueness

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with the molecular formula and a molecular weight of approximately 217.22 g/mol. This compound features a chromene structure characterized by a benzopyran ring system, which is substituted at the 2-position with an amino group, and at the 6 and 8 positions with methyl groups. Additionally, it contains a carbonyl group at the 4-position and an aldehyde group at the 3-position, contributing to its reactivity and potential biological activity .

Biological Properties

The biological activities of chromone derivatives, including this compound, have been widely studied due to their diverse pharmacological properties. Key areas of investigation include:

- Antimicrobial Activity : Compounds related to this chromone have shown promising antimicrobial effects against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting key inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the amino and aldehyde groups enhances its reactivity with biological macromolecules, potentially leading to inhibition of enzymes involved in various disease processes.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. For instance:

- The amino group at the 2-position is critical for enhancing interaction with biological targets.

- Methyl substitutions at positions 6 and 8 may influence lipophilicity and overall bioavailability.

Research has indicated that modifications to these positions can significantly alter the compound's efficacy against specific targets .

Research Findings

Recent studies have evaluated the biological activities of various chromone derivatives that share structural similarities with this compound. Notable findings include:

- MAO-B Inhibition : Some derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

- Antioxidant Activity : Several chromone derivatives exhibit significant antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Chromone A | MAO-B Inhibition | 2.2 | |

| Chromone B | Cytotoxicity (MCF-7) | 10.4 | |

| Chromone C | Antioxidant Activity | N/A |

Case Studies

- Study on MAO-B Inhibition : A recent study analyzed several chromone derivatives for their MAO-B inhibitory potential. The study found that specific substitutions on the chromone ring significantly enhanced inhibitory activity, suggesting that similar modifications could be beneficial for this compound .

- Anticancer Evaluation : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated that it could induce apoptosis in cancer cells, highlighting its potential as a lead compound in anticancer drug development .

Propriétés

IUPAC Name |

2-amino-6,8-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)10(15)9(5-14)12(13)16-11/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATAUNOXQFPAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=C(O2)N)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506963 | |

| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-79-1 | |

| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.